

Spectroscopic Analysis of 1-fluoro-3-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Fluoro-3-nitrobenzene**

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **1-fluoro-3-nitrobenzene** ($C_6H_4FNO_2$), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic profiles, offering a valuable resource for compound identification and characterization in a research and development setting.

Mass Spectrometry (MS)

Mass spectrometry of **1-fluoro-3-nitrobenzene** was performed using electron ionization (EI), providing insights into the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data for **1-fluoro-3-nitrobenzene**[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
141	47.19	[M] ⁺ (Molecular Ion)
95	99.99	[M-NO ₂] ⁺
75	77.79	[C ₆ H ₄ F-NO ₂ -HF] ⁺
83	19.29	Not Assigned
30	26.33	[NO] ⁺

Experimental Protocol: Mass Spectrometry

A dilute solution of **1-fluoro-3-nitrobenzene**, typically in a volatile organic solvent like methanol or acetonitrile, is introduced into the mass spectrometer. The sample is then vaporized and ionized using a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source. The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of **1-fluoro-3-nitrobenzene** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented here was obtained from a neat sample.

Table 2: Infrared (IR) Spectroscopy Data for **1-fluoro-3-nitrobenzene**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3100	Aromatic C-H	Stretching
~1620, ~1480	Aromatic C=C	Stretching
~1530	N-O (Nitro group)	Asymmetric Stretching
~1350	N-O (Nitro group)	Symmetric Stretching
~1250	C-F	Stretching
~880, ~740	Aromatic C-H	Out-of-plane Bending

Experimental Protocol: Infrared (IR) Spectroscopy

For a liquid sample such as **1-fluoro-3-nitrobenzene**, the IR spectrum is typically recorded using the neat technique. A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film. This "sandwich" is then mounted in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1-fluoro-3-nitrobenzene**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-fluoro-3-nitrobenzene** in deuterated chloroform (CDCl₃) exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing nitro group and the electronegative fluorine atom cause the protons to be deshielded, resulting in downfield chemical shifts. A signal for an isolated proton is observed around 7.9 ppm, which corresponds to the proton at the 2-position, having no ortho or meta proton-proton couplings.^[2]

Table 3: ¹H NMR Spectroscopic Data for **1-fluoro-3-nitrobenzene** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.2	m	-	H-4
~8.0	m	-	H-6
~7.9	m	-	H-2
~7.5	m	-	H-5

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **1-fluoro-3-nitrobenzene** shows six distinct signals, one for each of the six carbon atoms in the benzene ring. The chemical shifts are influenced by the electronegativity of the attached fluorine and the electron-withdrawing nature of the nitro group.

Table 4: ^{13}C NMR Spectroscopic Data for **1-fluoro-3-nitrobenzene** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~163 (d)	C-F
~149 (s)	C- NO_2
~131 (d)	C-5
~125 (d)	C-4
~118 (d)	C-6
~110 (d)	C-2

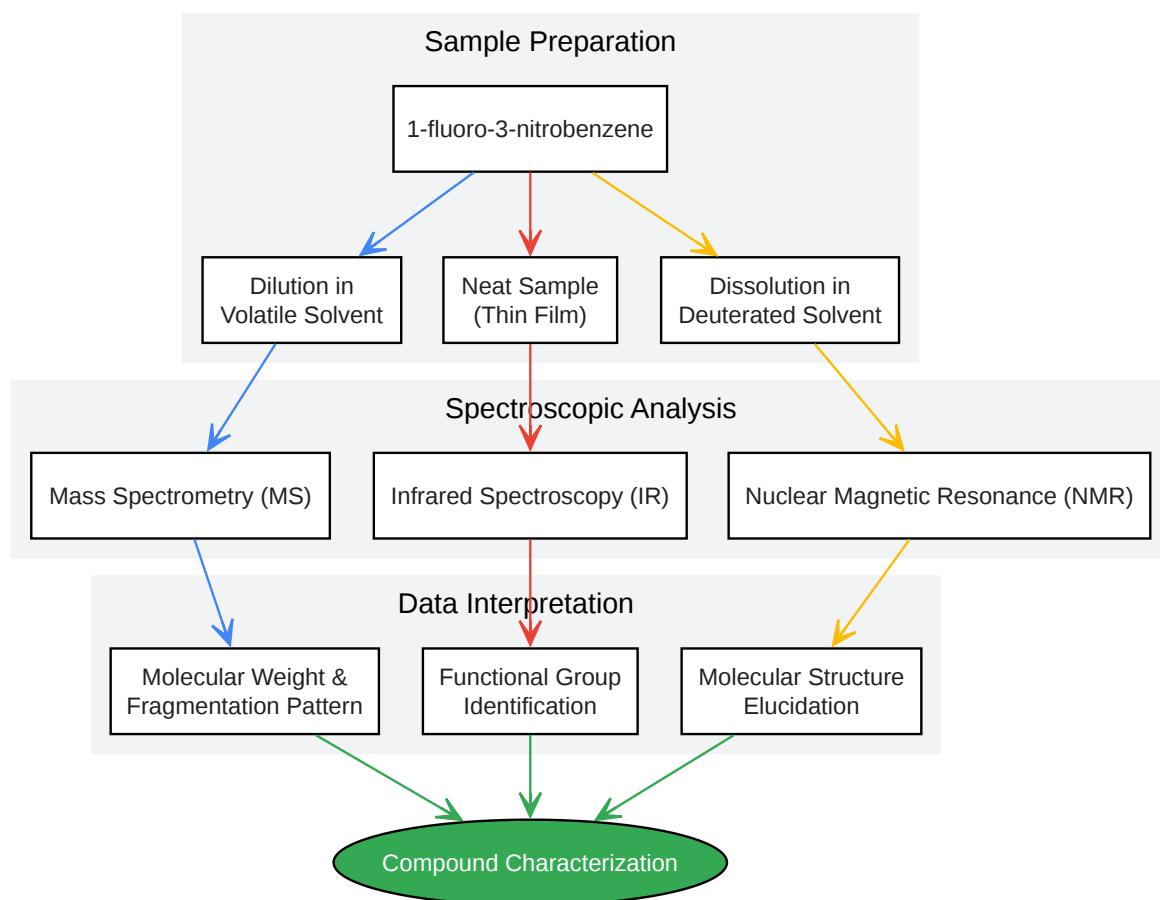
Experimental Protocol: NMR Spectroscopy

A sample of **1-fluoro-3-nitrobenzene** (typically 5-20 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is then placed in the NMR spectrometer. For ^1H NMR, a single pulse experiment is usually sufficient. For ^{13}C NMR, proton decoupling is typically used to simplify the

spectrum and improve the signal-to-noise ratio. The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming before data acquisition.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-fluoro-3-nitrobenzene**.



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General workflow for spectroscopic analysis.

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References

- 1. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 2. sfu.ca [sfu.ca]
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